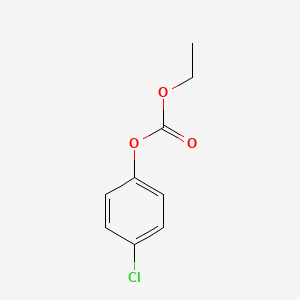
Diethyl (2-methylphenoxy)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-methylphenoxy)propanedioate is an organic compound with the molecular formula C14H18O5. It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 2-methylphenoxy group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylphenoxy)propanedioate typically involves the alkylation of diethyl malonate with 2-methylphenol (o-cresol) under basic conditions. The reaction proceeds as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 2-methylphenol in the presence of an alkylating agent like methyl iodide or ethyl bromide to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-methylphenoxy)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted phenols.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Decarboxylation: Heating the compound in the presence of a catalyst such as copper or zinc.
Substitution: Using nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces 2-methylphenol and diethyl malonate.
Decarboxylation: Yields 2-methylphenol and carbon dioxide.
Substitution: Forms various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Diethyl (2-methylphenoxy)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: Serves as an intermediate in the production of drugs, particularly those with phenoxy groups.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Material Science: Employed in the development of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl (2-methylphenoxy)propanedioate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The phenoxy group can also undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring. These reactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: The parent compound, used in similar synthetic applications.
Diethyl (4-methylphenoxy)propanedioate: A structural isomer with the phenoxy group in the para position.
Diethyl (2-chlorophenoxy)propanedioate: A derivative with a chlorine substituent on the phenoxy group.
Uniqueness
Diethyl (2-methylphenoxy)propanedioate is unique due to the presence of the 2-methylphenoxy group, which imparts specific reactivity and steric properties. This makes it particularly useful in the synthesis of compounds where regioselectivity and specific substitution patterns are required.
Propiedades
Número CAS |
100972-86-9 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
diethyl 2-(2-methylphenoxy)propanedioate |
InChI |
InChI=1S/C14H18O5/c1-4-17-13(15)12(14(16)18-5-2)19-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |
Clave InChI |
SSKLUIRMJMNRDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


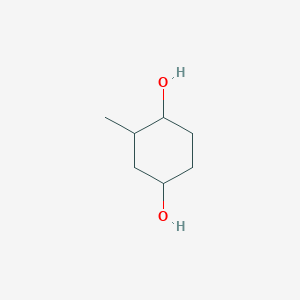
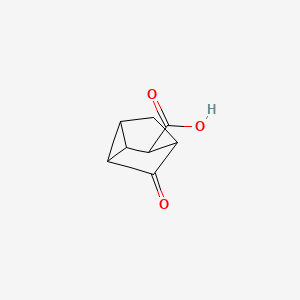
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)

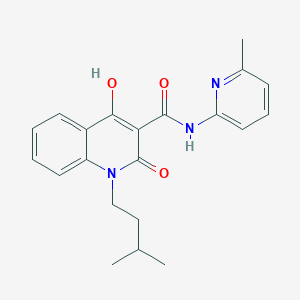

![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
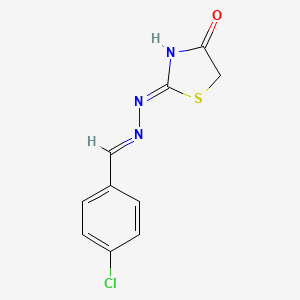
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)
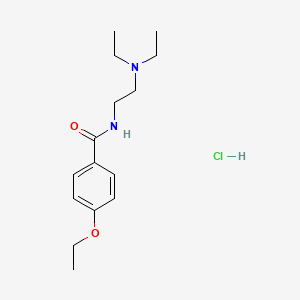
![n-(4-Methoxyphenyl)-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B11997792.png)
![Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-](/img/structure/B11997800.png)
